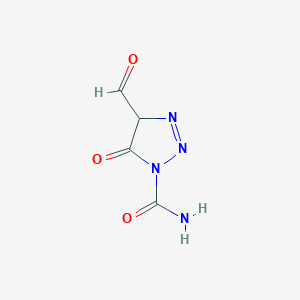

4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide

Description

- Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures.

- Sulfentrazone exhibits both acidic and basic properties due to its amphoteric nature. It is a white or colorless solid, highly soluble in water and polar solvents.

- Commercially available drugs containing a 1,3-diazole ring (imidazole) include clemizole, etonitazene, omeprazole, and metronidazole .

4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide: , belongs to the class of imidazole-containing compounds.

Properties

Molecular Formula |

C4H4N4O3 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

4-formyl-5-oxo-4H-triazole-1-carboxamide |

InChI |

InChI=1S/C4H4N4O3/c5-4(11)8-3(10)2(1-9)6-7-8/h1-2H,(H2,5,11) |

InChI Key |

LSWMAUHPNLZFOK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C1C(=O)N(N=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

- The synthetic routes for sulfentrazone involve the condensation of appropriate precursors. One such method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 4,5-dihydro-1H-1,2,3-triazole-1-carboxamide in the presence of a base (Scheme 9 in Desai et al.) .

- Industrial production methods may vary, but the key steps involve the formation of the imidazole ring and subsequent functionalization.

Chemical Reactions Analysis

- Sulfentrazone undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents include bases (for condensation), oxidants (for oxidation), and nucleophiles (for substitution).

- Major products depend on the specific reaction conditions and substituents.

Scientific Research Applications

Herbicide: Sulfentrazone is widely used as a pre- and post-emergence herbicide to control broadleaf and grassy weeds in crops like soybeans, cotton, and peanuts.

Antimicrobial Activity: Some studies explore its antimicrobial potential against bacteria and fungi.

Xanthine Oxidase (XO) Inhibition: Recent research has investigated sulfentrazone derivatives as XO inhibitors.

Mechanism of Action

- Sulfentrazone inhibits photosynthesis in weeds by disrupting electron transport and energy production.

- It interferes with the synthesis of carotenoids and chlorophyll, leading to weed death.

Comparison with Similar Compounds

- Sulfentrazone’s uniqueness lies in its specific mode of action and selectivity against certain weeds.

- Similar compounds include other herbicides like triazines and pyridines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.